Ethyl 15-bromopentadecanoate Ethyl 15-bromopentadecanoate
Brand Name: Vulcanchem
CAS No.: 101592-34-1
VCID: VC21264914
InChI: InChI=1S/C17H33BrO2/c1-2-20-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h2-16H2,1H3
SMILES: CCOC(=O)CCCCCCCCCCCCCCBr
Molecular Formula: C17H33BrO2
Molecular Weight: 349.3 g/mol

Ethyl 15-bromopentadecanoate

CAS No.: 101592-34-1

Cat. No.: VC21264914

Molecular Formula: C17H33BrO2

Molecular Weight: 349.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 15-bromopentadecanoate - 101592-34-1

Specification

CAS No. 101592-34-1
Molecular Formula C17H33BrO2
Molecular Weight 349.3 g/mol
IUPAC Name ethyl 15-bromopentadecanoate
Standard InChI InChI=1S/C17H33BrO2/c1-2-20-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h2-16H2,1H3
Standard InChI Key WTGINEVKLCVRCK-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCCCCCCCCCCBr
Canonical SMILES CCOC(=O)CCCCCCCCCCCCCCBr

Introduction

Chemical Structure and Properties

Molecular Identity

Ethyl 15-bromopentadecanoate has the molecular formula C₁₇H₃₃BrO₂ and a molecular weight of approximately 349.35 g/mol. The structure consists of a pentadecanoic acid backbone (15-carbon chain) with a terminal bromine atom at the 15-position and an ethyl ester group at the carboxylic end. The compound is structurally related to 15-Bromo-1-pentadecanol (CAS: 59101-27-8), differing primarily in the functional group at one end of the molecule .

Physical Properties

While specific physical data for Ethyl 15-bromopentadecanoate is limited in available literature, properties can be reasonably estimated by comparison with structurally similar compounds such as 15-Bromo-1-pentadecanol and other brominated fatty acid derivatives.

Table 1: Estimated Physical Properties of Ethyl 15-bromopentadecanoate

PropertyEstimated ValueBasis of Estimation
Physical StateColorless to pale yellow liquid or waxy solidSimilar brominated compounds
Boiling Point380-400°C at 760 mmHgBased on 15-Bromo-1-pentadecanol (368.9±15.0°C)
Density1.0-1.1 g/cm³Based on 15-Bromo-1-pentadecanol (1.1±0.1 g/cm³)
Flash Point~140°CBased on 15-Bromo-1-pentadecanol (133.0±10.1°C)
LogP~6.8Based on 15-Bromo-1-pentadecanol (LogP 6.58)

Spectroscopic Characteristics

The spectroscopic identification of Ethyl 15-bromopentadecanoate would typically involve:

  • Infrared Spectroscopy (IR): Expected to show characteristic absorption bands for the ester carbonyl group (~1735 cm⁻¹), C-H stretching (~2900 cm⁻¹), and C-Br stretching (~550-650 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR would display signals for the ethyl ester group (triplet at ~1.25 ppm for CH₃CH₂O- and quartet at ~4.10 ppm for CH₃CH₂O-), the terminal -CH₂Br (triplet at ~3.4 ppm), and the methylene chain protons.

    • ¹³C NMR would show the ester carbonyl carbon (~173 ppm), the carbon adjacent to bromine (~34 ppm), and the ethyl ester carbons.

  • Mass Spectrometry (MS): The compound would likely exhibit characteristic fragmentation patterns, including the molecular ion peak and fragments corresponding to the loss of the ethyl group, the bromine atom, and various chain cleavages.

Synthesis Methods

Esterification of 15-Bromopentadecanoic Acid

The most direct approach to synthesizing Ethyl 15-bromopentadecanoate involves the esterification of 15-bromopentadecanoic acid with ethanol. This method parallels the synthesis of similar brominated fatty acid esters such as Ethyl 8-bromooctanoate .

Table 2: Esterification Methods Based on Analogous Reactions

ReagentsConditionsCatalystExpected YieldReference
15-Bromopentadecanoic acid + EthanolReflux, 3 hoursH₂SO₄~98%Based on similar synthesis in
15-Bromopentadecanoic acid + EthanolRoom temperature, 12 hoursEDCI/DMAP~75%Based on similar synthesis in

The reaction procedure, adapted from similar syntheses, typically involves:

  • Dissolving 15-bromopentadecanoic acid in excess ethanol

  • Adding a catalytic amount of concentrated sulfuric acid

  • Heating the mixture under reflux with stirring for 3 hours

  • Cooling the reaction mixture and washing with water, saturated NaHCO₃ solution, and water again

  • Drying the organic layer with MgSO₄ and evaporating to dryness to obtain the product

Alternative Synthetic Routes

Alternative approaches to synthesizing Ethyl 15-bromopentadecanoate include:

  • Selective bromination of ethyl pentadecanoate using N-bromosuccinimide (NBS) in the presence of a radical initiator

  • Transesterification of methyl 15-bromopentadecanoate with ethanol using appropriate catalysts

  • Oxidation of 15-Bromo-1-pentadecanol followed by esterification of the resulting acid

Each method offers different advantages in terms of starting material availability, reaction conditions, and potential side products.

Applications in Chemical Research

Synthetic Intermediate

Ethyl 15-bromopentadecanoate serves as a valuable building block in organic synthesis due to its bifunctional nature:

  • The terminal bromine provides a reactive site for nucleophilic substitution reactions, allowing the introduction of various functional groups

  • The ester group offers protection for the carboxylic acid functionality, enabling selective reactions at the bromine-bearing end

  • The long carbon chain imparts specific physical properties to the resulting compounds

These characteristics make it particularly useful in the synthesis of:

  • Specialized lipids with defined chain lengths

  • Surfactants with tailored hydrophobic/hydrophilic balance

  • Bioactive compounds where the 15-carbon chain contributes to specific biological interactions

Biochemical Applications

Drawing parallels with 15-Bromo-1-pentadecanol mentioned in search result , Ethyl 15-bromopentadecanoate may have significant applications in biochemistry:

  • As a substrate for enzymes involved in fatty acid metabolism

  • As an inhibitor of enzymes participating in lipid biosynthesis

  • In the study of membrane interactions and lipid bilayer properties

  • For the preparation of labeled fatty acid derivatives for metabolic studies

The compound's structure, combining a reactive bromine terminus with a protected carboxylic acid, makes it particularly suitable for these applications .

Industrial and Biotechnological Relevance

Industrial Applications

In industrial settings, Ethyl 15-bromopentadecanoate may find applications in:

  • Production of specialty chemicals and intermediates

  • Manufacturing of high-performance surfactants and detergents

  • Development of specialty lubricants and additives

  • Formulation of cosmetic ingredients

The compound's availability at 95+% purity, as mentioned in search result , suggests its commercial production for such applications.

Analytical Methods and Characterization

Chromatographic Analysis

Chromatographic techniques are essential for the analysis of Ethyl 15-bromopentadecanoate:

  • Gas Chromatography (GC): Useful for purity determination and quantitative analysis, typically employing non-polar stationary phases

  • High-Performance Liquid Chromatography (HPLC): Valuable for separation from related compounds, often using reversed-phase columns

  • Thin-Layer Chromatography (TLC): Provides a rapid assessment of reaction progress and product purity

Structural Confirmation

Definitive structural confirmation of Ethyl 15-bromopentadecanoate typically requires a combination of:

  • Accurate mass determination by high-resolution mass spectrometry

  • Complete assignment of NMR signals through 2D techniques such as COSY, HSQC, and HMBC

  • Comparison with authenticated standards or previously reported spectral data

Comparison with Related Compounds

To better understand Ethyl 15-bromopentadecanoate, it is instructive to compare it with structurally related compounds:

Table 3: Comparison of Ethyl 15-bromopentadecanoate with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Differences and Similarities
Ethyl 15-bromopentadecanoateC₁₇H₃₃BrO₂349.35Subject compound; ester functionality
15-Bromo-1-pentadecanolC₁₅H₃₁BrO307.31Alcohol instead of ester; two fewer carbon atoms
Pentadecanamide, 15-bromo-C₁₅H₃₀BrNO320.31Amide instead of ester; contains nitrogen
Ethyl 8-bromooctanoateC₁₀H₁₉BrO₂251.16Shorter carbon chain (8 vs 15 carbons)

This comparison highlights how relatively minor structural modifications can lead to compounds with different physical properties and potential applications, while maintaining the core reactivity associated with the bromine functionality.

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